molecular formula C7H10N2O2S B2664637 Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate CAS No. 195987-24-7

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate

Cat. No.: B2664637
CAS No.: 195987-24-7
M. Wt: 186.23
InChI Key: CTDKXYLLGISAHX-ZCFIWIBFSA-N
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Description

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate typically involves the reaction of 3-(2-amino-1,3-thiazol-4-yl)propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDKXYLLGISAHX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CSC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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